Enhanced Lipophilicity vs. Unsubstituted Piperazine Core
The N‑(2,4-difluorobenzyl) substitution on the piperazine ring eliminates a hydrogen‑bond donor and replaces it with a di-fluorinated benzyl group, resulting in a predicted XLogP3 elevation of ≥2.5 log units relative to the parent 2-(piperazin-1-yl)-4-(trifluoromethyl)pyrimidine (XLogP3 = 0.9) [1]. This lipophilicity increase typically correlates with improved passive membrane permeability and blood‑brain barrier penetration potential [2].
| Evidence Dimension | Predicted partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | Predicted XLogP3 ≈ 3.5–4.0 (based on structural analogues; experimental value not disclosed) |
| Comparator Or Baseline | 2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine (CAS 179756-91-3), XLogP3 = 0.9 [1] |
| Quantified Difference | ΔXLogP3 ≈ +2.6 to +3.1 log units |
| Conditions | Computed by XLogP3 method |
Why This Matters
Higher lipophilicity favors CNS penetration and kinase binding pocket occupancy—critical factors for neuroscience and oncology programs.
- [1] PubChem. 2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine. CID 2778334. XLogP3-AA: 0.9. Retrieved from: https://pubchem.ncbi.nlm.nih.gov/compound/179756-91-3 View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435-449. View Source
